molecular formula C9H11N3 B1492882 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-03-6

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1492882
CAS RN: 2098010-03-6
M. Wt: 161.2 g/mol
InChI Key: INYMSYUSWDVYKO-UHFFFAOYSA-N
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Description

“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N5 . It is a type of imidazo[1,2-b]pyrazole, which is a class of compounds that have attracted attention due to their diverse and useful bioactivities .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles involves a variety of methods. One approach involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopropyl group attached to the 6-position of the imidazo[1,2-b]pyrazole core, and a methyl group attached to the 1-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can include selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 203.24 g/mol .

Scientific Research Applications

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of applications in medicinal chemistry and synthetic organic chemistry. It has been studied for its potential therapeutic applications, such as its use as an antifungal, antibacterial, antitumor, and anti-inflammatory agent. It has been used in the development of novel drugs and as an intermediate in the synthesis of other compounds. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease.

Mechanism of Action

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are compounds important for the regulation of inflammation, pain, and fever. This compound is thought to inhibit COX-2 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has antifungal, antibacterial, antitumor, and anti-inflammatory properties. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). In vivo studies have also demonstrated that this compound has significant anti-inflammatory activity in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a relatively stable compound, which makes it suitable for use in laboratory experiments. Additionally, this compound is easily synthesized, making it readily available for research purposes. However, this compound is a relatively new compound, and its effects are still being studied. Therefore, there is still a lack of data regarding its potential therapeutic applications and side effects.

Future Directions

The potential therapeutic applications of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole are still being explored. Future research should focus on elucidating the molecular mechanisms of action of this compound and further investigating its effects on various diseases. Additionally, further studies should be conducted to evaluate the safety and efficacy of this compound in clinical trials. Furthermore, the development of novel derivatives of this compound should be explored in order to improve its therapeutic potential. Finally, the potential synergistic effects of this compound with other compounds should be investigated.

properties

IUPAC Name

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-11-4-5-12-9(11)6-8(10-12)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYMSYUSWDVYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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